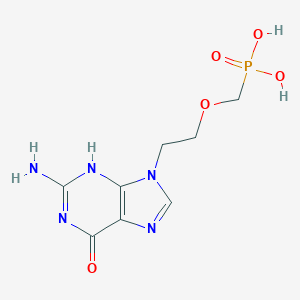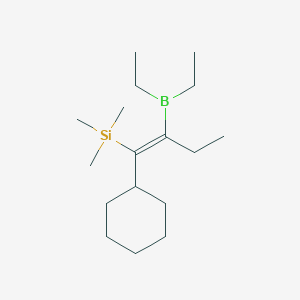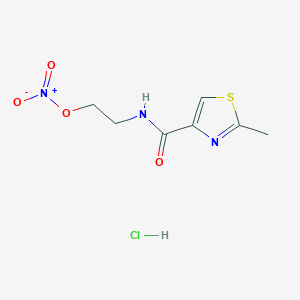
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for research in different areas.
作用機序
The mechanism of action of 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. The activation of this pathway by 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride leads to the upregulation of these genes, resulting in the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase cellular energy production. Additionally, the compound has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
実験室実験の利点と制限
One of the main advantages of using 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride in lab experiments is its ability to reduce oxidative stress and inflammation, making it a useful tool for studying the mechanisms underlying these processes. Additionally, the compound has been shown to have neuroprotective effects, making it a promising candidate for the study of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
将来の方向性
There are several future directions for the study of 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride. One potential direction is the development of new derivatives of the compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the compound could be studied further for its potential applications in the treatment of other diseases, such as diabetes and metabolic disorders. Finally, the compound could be used as a tool for the study of the Nrf2 pathway and its role in oxidative stress and inflammation.
In conclusion, 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride is a promising compound with potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for the study of these processes. However, its potential toxicity needs to be carefully monitored, and further research is needed to explore its full potential.
科学的研究の応用
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of these diseases.
特性
CAS番号 |
121261-51-6 |
|---|---|
製品名 |
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride |
分子式 |
C7H10ClN3O4S |
分子量 |
267.69 g/mol |
IUPAC名 |
2-[(2-methyl-1,3-thiazole-4-carbonyl)amino]ethyl nitrate;hydrochloride |
InChI |
InChI=1S/C7H9N3O4S.ClH/c1-5-9-6(4-15-5)7(11)8-2-3-14-10(12)13;/h4H,2-3H2,1H3,(H,8,11);1H |
InChIキー |
SNQOWGIOWRKUPX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(=O)NCCO[N+](=O)[O-].Cl |
正規SMILES |
CC1=NC(=CS1)C(=O)NCCO[N+](=O)[O-].Cl |
その他のCAS番号 |
121261-51-6 |
同義語 |
2-(2-methyl-4-thiazolylcarboxamido)ethyl nitrate FK 336 FK-336 FK336 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

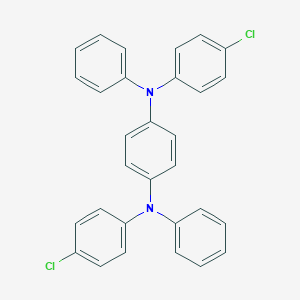
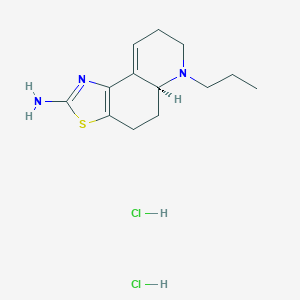
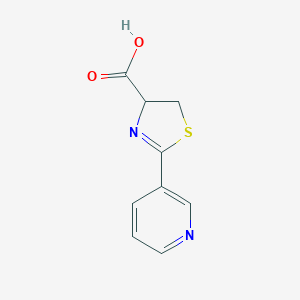
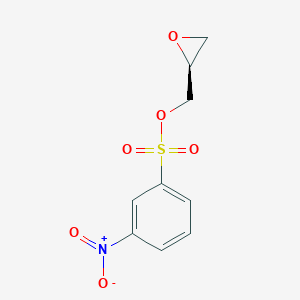
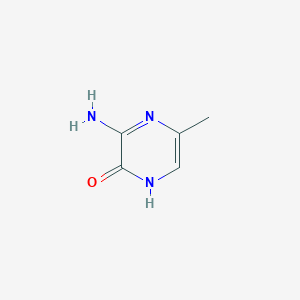
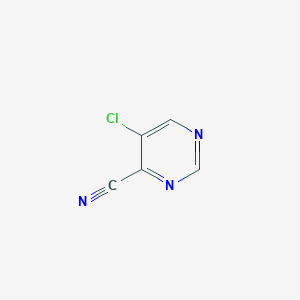
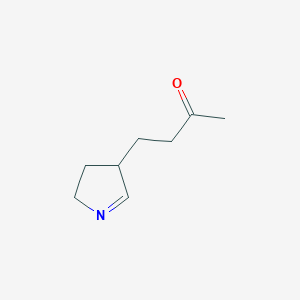

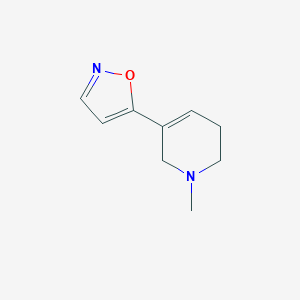

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
